molecular formula C18H18N4OS4 B4637011 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

Cat. No.: B4637011
M. Wt: 434.6 g/mol
InChI Key: MZJRQZDPPGCFHY-UHFFFAOYSA-N
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Description

1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone is a complex organic compound that features a unique combination of quinoline, triazole, and dithiolo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. The key steps may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the dithiolo moiety via sulfurization reactions.
  • Attachment of the triazole ring through azide-alkyne cycloaddition (click chemistry).
  • Final coupling of the ethanone group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe for studying enzyme activity or as a potential therapeutic agent due to its structural similarity to known bioactive molecules.

Medicine

The compound’s potential medicinal applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its unique structure may allow it to interact with specific biological targets.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone exerts its effects would depend on its specific application. For example, as a therapeutic agent, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores, such as chloroquine or quinine.

    Triazole derivatives: Compounds with triazole rings, such as fluconazole or voriconazole.

    Dithiolo compounds: Compounds with dithiolo moieties, such as dithioloquinoline derivatives.

Uniqueness

The uniqueness of 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone lies in its combination of these three distinct structural motifs, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS4/c1-9-5-10(2)14-11(6-9)13-15(26-27-16(13)24)18(3,4)22(14)12(23)7-25-17-19-8-20-21-17/h5-6,8H,7H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJRQZDPPGCFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)CSC4=NC=NN4)(C)C)SSC3=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone
Reactant of Route 2
1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone
Reactant of Route 4
1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone
Reactant of Route 5
1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone
Reactant of Route 6
1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

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